2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene
Description
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene is a brominated aromatic compound featuring an NNO-azoxy functional group. The molecule contains two bromine substituents, a methyl group, and a planar azoxy moiety (N–N–O) that adopts a (Z)-configuration. This configuration imparts unique steric and electronic properties, influencing its reactivity and crystallographic behavior.
Structural characterization would typically employ X-ray crystallography, with refinement tools like SHELXL ensuring accurate determination of bond lengths, angles, and intermolecular interactions .
Properties
CAS No. |
76274-02-7 |
|---|---|
Molecular Formula |
C14H12Br2N2O |
Molecular Weight |
384.07 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)-(3-bromo-4-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H12Br2N2O/c1-9-3-5-11(7-13(9)15)17-18(19)12-6-4-10(2)14(16)8-12/h3-8H,1-2H3 |
InChI Key |
AZFYPZOKOOZESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)Br)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene typically involves multiple steps, including bromination, azoxy formation, and methylation. One common method involves the bromination of a suitable precursor, such as 4-methylacetophenone, using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The azoxy group can be introduced through a reaction with nitrosyl chloride (NOCl) under controlled conditions. The final step involves methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts to optimize production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azoxybenzenes with different functional groups.
Scientific Research Applications
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The bromine atoms and methyl group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Findings :
- The N–N bond length in the target compound is shorter than in non-brominated analogs, likely due to electron-withdrawing bromine substituents increasing bond rigidity .
- The (Z)-azoxy configuration creates steric hindrance between the bromine and methyl groups, influencing packing efficiency in the crystal lattice. This contrasts with (E)-isomers, which often exhibit lower melting points .
- Hydrogen bonding patterns differ significantly: brominated azoxy compounds tend to form weaker C–H···O interactions compared to chloro analogs, which engage in stronger C–H···Cl bonds .
Electronic and Reactivity Comparisons
Bromine’s electronegativity (2.96) and size (van der Waals radius: 1.85 Å) alter electronic properties compared to smaller halogens (e.g., Cl) or non-halogenated analogs:
- Electrophilic Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution (SNAr) at the para position relative to the azoxy group. This contrasts with trifluoromethyl-substituted analogs (e.g., 2-Bromo-4-(trifluoromethyl)aniline in EP 4374877A2 ), where electron-withdrawing CF₃ groups deactivate the ring.
- Thermal Stability : Brominated azoxy compounds exhibit lower thermal decomposition thresholds (~200°C) compared to methyl- or methoxy-substituted derivatives (~250°C), attributed to weaker C–Br bonds.
Biological Activity
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a brominated aromatic system, which is often associated with enhanced biological activity.
Antibacterial Activity
Research indicates that brominated compounds frequently exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of efficacy.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound exhibited particularly strong activity against Staphylococcus aureus, which is notable due to the increasing resistance of this bacterium to conventional antibiotics.
Antifungal Activity
The antifungal potential of this compound has also been evaluated. Studies have shown that it can disrupt fungal cell membranes, leading to cell death.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 16 µg/mL |
The compound showed promising results against Candida albicans, a common pathogen in immunocompromised patients.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.
Table 3: Antioxidant Activity of this compound
These results indicate that the compound has moderate antioxidant properties, which may contribute to its overall biological efficacy.
Case Studies
Several studies have highlighted the biological activities of similar brominated compounds, underscoring the relevance of this class of molecules in pharmacological applications.
- Study on Brominated Thiosemicarbazides : A study demonstrated that brominated derivatives exhibited enhanced antibacterial activity compared to their chlorinated counterparts due to increased electron density, which facilitates interaction with bacterial targets .
- Antifungal Mechanisms : Research into redox-active compounds similar to our target compound revealed mechanisms by which these substances disrupt cellular antioxidation systems in fungi, leading to increased susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
